Antimalarial agent 31

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antimalarial agent 31 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. Malaria is transmitted through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Antimalariamittel 31 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Ein üblicher Weg umfasst die Kondensation aromatischer Amine mit Chalkonen in Gegenwart von Trifluoressigsäure, gefolgt von einer oxidativen Cyclisierung zur Bildung von Chinolin-Derivaten . Die Reaktionsbedingungen umfassen typischerweise Raumtemperatur und ständiges Rühren unter Verwendung von wasserfreiem Acetonitril als Lösungsmittel .

Industrielle Produktionsverfahren

Die industrielle Produktion von Antimalariamittel 31 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Antimalariamittel 31 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Halogenierungsmitteln oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolin-Derivate, die auf ihre antimalarielle Aktivität untersucht werden .

Wissenschaftliche Forschungsanwendungen

Antimalariamittel 31 hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden verwendet.

Biologie: Wird auf seine Auswirkungen auf Plasmodium-Parasiten und sein Potenzial zur Überwindung von Medikamentenresistenz untersucht.

Medizin: Wird in präklinischen und klinischen Studien auf seine Wirksamkeit und Sicherheit bei der Behandlung von Malaria bewertet.

Industrie: Wird bei der Entwicklung neuer Antimalariamittel und Formulierungen eingesetzt

Wirkmechanismus

Antimalariamittel 31 entfaltet seine Wirkung, indem es das erythrozytäre Stadium des Plasmodium-Lebenszyklus angreift. Es bindet an Häm, ein Nebenprodukt des Hämoglobin-Stoffwechsels, und hemmt dessen Entgiftung. Dies führt zur Anhäufung von toxischem Häm im Parasiten, wodurch dieser stirbt . Die Verbindung erzeugt auch freie Radikale, die Parasitenproteine schädigen, was zu seiner antimalariellen Aktivität beiträgt .

Wissenschaftliche Forschungsanwendungen

Antimalarial agent 31 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.

Medicine: Evaluated in preclinical and clinical trials for its efficacy and safety in treating malaria.

Industry: Used in the development of new antimalarial drugs and formulations

Wirkmechanismus

Antimalarial agent 31 exerts its effects by targeting the erythrocytic stage of the Plasmodium life cycle. It binds to heme, a by-product of hemoglobin metabolism, and inhibits its detoxification. This leads to the accumulation of toxic heme within the parasite, causing its death . The compound also generates free radicals that damage parasite proteins, further contributing to its antimalarial activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chloroquin: Ein weit verbreitetes Antimalariamittel, das auch die Häm-Entgiftung angreift, aber auf erhebliche Resistenzprobleme gestoßen ist.

Artemisinin: Eine natürliche Verbindung mit einem ähnlichen Mechanismus zur Erzeugung freier Radikale, die jedoch schneller wirkt.

Chinin: Ein älteres Antimalariamittel mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften

Einzigartigkeit

Antimalariamittel 31 ist aufgrund seiner synthetischen Herkunft und seines Potenzials, die bei anderen Antimalariamitteln beobachtete Resistenz zu überwinden, einzigartig. Seine Fähigkeit, freie Radikale zu erzeugen und die Häm-Entgiftung zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung .

Eigenschaften

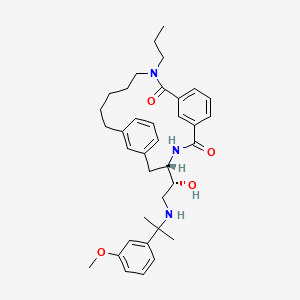

Molekularformel |

C36H47N3O4 |

|---|---|

Molekulargewicht |

585.8 g/mol |

IUPAC-Name |

(4S)-4-[(1R)-1-hydroxy-2-[2-(3-methoxyphenyl)propan-2-ylamino]ethyl]-16-propyl-3,16-diazatricyclo[16.3.1.16,10]tricosa-1(22),6,8,10(23),18,20-hexaene-2,17-dione |

InChI |

InChI=1S/C36H47N3O4/c1-5-19-39-20-8-6-7-12-26-13-9-14-27(21-26)22-32(38-34(41)28-15-10-16-29(23-28)35(39)42)33(40)25-37-36(2,3)30-17-11-18-31(24-30)43-4/h9-11,13-18,21,23-24,32-33,37,40H,5-8,12,19-20,22,25H2,1-4H3,(H,38,41)/t32-,33+/m0/s1 |

InChI-Schlüssel |

PYBIHWRQNXYDCA-JHOUSYSJSA-N |

Isomerische SMILES |

CCCN1CCCCCC2=CC(=CC=C2)C[C@H](NC(=O)C3=CC(=CC=C3)C1=O)[C@@H](CNC(C)(C)C4=CC(=CC=C4)OC)O |

Kanonische SMILES |

CCCN1CCCCCC2=CC(=CC=C2)CC(NC(=O)C3=CC(=CC=C3)C1=O)C(CNC(C)(C)C4=CC(=CC=C4)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)

![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)